molecular formula C12H15NO3 B12080043 2-amino-5-(cyclopentyloxy)Benzoic acid

2-amino-5-(cyclopentyloxy)Benzoic acid

Cat. No.: B12080043
M. Wt: 221.25 g/mol
InChI Key: GFUZLOBVCYOWPJ-UHFFFAOYSA-N
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Description

2-amino-5-(cyclopentyloxy)benzoic acid is an organic compound with the molecular formula C12H15NO3 It is a derivative of benzoic acid, featuring an amino group at the 2-position and a cyclopentyloxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(cyclopentyloxy)benzoic acid typically involves the introduction of the cyclopentyloxy group onto a benzoic acid derivative, followed by the introduction of the amino group. One common method involves the reaction of 2-nitro-5-(cyclopentyloxy)benzoic acid with a reducing agent to convert the nitro group to an amino group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as nitration, reduction, and purification. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(cyclopentyloxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

2-amino-5-(cyclopentyloxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-5-(cyclopentyloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclopentyloxy group can influence the compound’s lipophilicity and membrane permeability. These properties can affect the compound’s bioavailability and activity in biological systems .

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-(trifluoromethoxy)benzoic acid: Similar structure but with a trifluoromethoxy group instead of a cyclopentyloxy group.

    2-amino-5-(methoxy)benzoic acid: Contains a methoxy group instead of a cyclopentyloxy group.

    2-amino-5-(ethoxy)benzoic acid: Features an ethoxy group in place of the cyclopentyloxy group.

Uniqueness

2-amino-5-(cyclopentyloxy)benzoic acid is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

2-amino-5-cyclopentyloxybenzoic acid

InChI

InChI=1S/C12H15NO3/c13-11-6-5-9(7-10(11)12(14)15)16-8-3-1-2-4-8/h5-8H,1-4,13H2,(H,14,15)

InChI Key

GFUZLOBVCYOWPJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC(=C(C=C2)N)C(=O)O

Origin of Product

United States

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